Glycidyl Eicosapentaenoate
説明
Glycidyl eicosapentaenoate (GEP) is a glycidyl ester derived from eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Its structure comprises an epoxide (oxirane) ring and an esterified EPA moiety. This combination confers unique reactivity and functional versatility, positioning GEP within the broader class of glycidyl esters—a subgroup of epoxy resins characterized by their ester functional groups .
特性
分子式 |
C₂₃H₃₄O₃ |
|---|---|
分子量 |
358.51 |
同義語 |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl Ester; EPA Glycidyl Ester; |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Group Analysis
Glycidyl Esters
- Glycidyl Methacrylate (GMA) : Shares the epoxide group but features a methacrylate ester. GMA’s shorter ester chain increases rigidity and thermal stability (up to 150°C) compared to GEP, favoring applications in dental resins and adhesives .
- Glycidyl Linoleate: Another PUFA-derived glycidyl ester but with a linoleic acid backbone. Its conjugated double bonds reduce oxidative stability relative to GEP, limiting its use in high-durability coatings .
Glycidyl Ethers
- Bisphenol A Diglycidyl Ether (DGEBA): A glycidyl ether with aromatic rings, offering superior thermal stability (200°C) and mechanical strength but lacking the biodegradability and flexibility of GEP .
Epoxidized Fatty Acid Esters
- Glycidyl Docosahexaenoate (GDH): Derived from docosahexaenoic acid (DHA), GDH has a longer PUFA chain than GEP, further enhancing polymer flexibility but reducing epoxy group reactivity due to steric hindrance .
Key Property Comparisons
| Property | Glycidyl Eicosapentaenoate | Glycidyl Methacrylate | Bisphenol A Diglycidyl Ether |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350.5 | 142.15 | 340.41 |
| Epoxide Equivalent | 175 | 142 | 170 |
| Thermal Stability (°C) | 120 | 150 | 200 |
| Solubility in THF | High | Moderate | Low |
| Flexibility (Tg, °C) | -30 | 45 | 100 |
| Biocompatibility | High (EPA-derived) | Low | Low |
Data synthesized from structural analogs and epoxy resin studies .
Q & A
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to glycidyl eicosapentaenoate research questions?
- Methodological Answer : Ensure feasibility by piloting forced degradation assays or leveraging existing biobanks for clinical data. Align novelty with understudied areas (e.g., GEP’s epigenetic effects). For relevance, frame questions around unmet needs like PAD-related amputations, citing JELIS trial outcomes as precedent .
Q. What guidelines should be followed when reporting negative or inconclusive results from glycidyl eicosapentaenoate trials?
- Methodological Answer : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Transparently report effect sizes, confidence intervals, and post-hoc power analyses. Discuss limitations (e.g., sample heterogeneity) as done in studies where EPA’s effects varied by patient subgroups .
Cross-Disciplinary Considerations
Q. How can chemists and clinicians collaborate to optimize glycidyl eicosapentaenoate formulation for translational studies?
- Methodological Answer : Establish joint workflows where chemists refine synthesis protocols (e.g., minimizing isomerization ), while clinicians design pharmacokinetic/pharmacodynamic (PK/PD) studies. Use iterative feedback, as seen in ethyl eicosapentaenoate trials that linked stability data to dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
